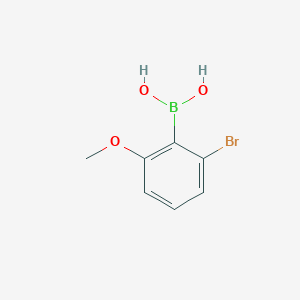

(2-Bromo-6-methoxyphenyl)boronic acid

Description

Significance and Versatility of Arylboronic Acids as Key Synthetic Intermediates

The significance of arylboronic acids stems primarily from their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. nih.govevonik.com Beyond this cornerstone reaction, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right. evonik.com Their ability to form reversible covalent complexes with diols is another key feature, exploited in sensing and purification applications.

Positioning of (2-Bromo-6-methoxyphenyl)boronic acid within the Class of Ortho-Substituted Arylboronic Acids

This compound belongs to the subclass of ortho-substituted arylboronic acids. The presence of substituents at the positions adjacent to the carbon-boron bond can significantly influence the reactivity of the molecule. Steric hindrance from ortho-substituents can impact the rate and efficiency of cross-coupling reactions. However, the electronic nature of these substituents also plays a crucial role. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group create a unique electronic environment that can be strategically exploited in synthesis. The ortho-methoxy group, in particular, may exert a chelating effect during transition metal-catalyzed reactions, potentially influencing the reaction's regioselectivity and efficiency. uobasrah.edu.iq

Historical Development and Contemporary Relevance of Boronic Acid Chemistry

The field of boronic acid chemistry dates back to 1860 with the first synthesis of an organoboronic acid by Edward Frankland. nih.gov However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s that propelled these compounds to the forefront of organic synthesis. nih.gov The contemporary relevance of boronic acid chemistry continues to grow, with ongoing research focused on developing new boronic acid derivatives, expanding their reaction scope, and applying them to the synthesis of increasingly complex and biologically active molecules. nih.govresearchgate.net The commercial availability of a vast array of boronic acids, including specialized reagents like this compound, underscores their importance in both academic and industrial research.

Properties

IUPAC Name |

(2-bromo-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPUFDQYDIPZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Methoxyphenyl Boronic Acid and Its Analogues

Established Routes to Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly categorized into three main strategies: direct boronation of aromatic rings, formation of an organometallic intermediate followed by quenching with a boron electrophile, and transition metal-catalyzed borylation of aryl halides or pseudo-halides.

Direct Boronation Strategies

Direct C-H borylation is an atom-economical approach that involves the direct functionalization of a carbon-hydrogen bond on an aromatic ring with a boron-containing reagent. This method avoids the pre-functionalization of the aromatic substrate, which is often required in other methods. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are often employed to facilitate this transformation. These reactions typically utilize boron reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The regioselectivity of direct borylation is a key challenge and is often directed by steric and electronic factors of the substituents on the aromatic ring. For instance, iridium-catalyzed borylations often show a preference for the less sterically hindered C-H bonds.

Halogen-Metal Exchange and Subsequent Boronate Formation

A classic and widely used approach to arylboronic acids involves a two-step process: the formation of a highly reactive organometallic intermediate from an aryl halide, followed by its reaction with a boron electrophile, typically a trialkyl borate (B1201080). This method is highly versatile and allows for the synthesis of a wide range of arylboronic acids.

Organolithium reagents are powerful intermediates for the synthesis of arylboronic acids. They are typically generated via a halogen-metal exchange reaction between an aryl halide (usually a bromide or iodide) and an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. This exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired arylboronic acid. The high reactivity of organolithium reagents can sometimes limit the functional group tolerance of this method.

Table 1: Examples of Arylboronic Acid Synthesis via Organolithium Reagents

| Aryl Halide | Organolithium Reagent | Boron Electrophile | Reaction Conditions | Yield (%) |

| Bromobenzene | n-BuLi | B(OMe)₃ | THF, -78 °C to rt | 85 |

| 1-Bromo-4-fluorobenzene | n-BuLi | B(OiPr)₃ | THF, -78 °C | 78 |

| 2-Bromopyridine | n-BuLi | B(OMe)₃ | Et₂O, -78 °C | 65 |

Similar to organolithium reagents, Grignard reagents (organomagnesium halides) are excellent precursors for arylboronic acids. They are prepared by the reaction of an aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting Grignard reagent is then reacted with a trialkyl borate. The reaction is typically less exothermic and requires less stringent temperature control compared to the organolithium route. The lower reactivity of Grignard reagents can also lead to better functional group compatibility. The choice between the organolithium and Grignard route often depends on the specific substrate and the desired reaction conditions. bris.ac.uk

Table 2: Examples of Arylboronic Acid Synthesis via Grignard Reagents

| Aryl Halide | Boron Electrophile | Solvent | Reaction Conditions | Yield (%) |

| Bromobenzene | B(OMe)₃ | THF | Reflux | 75 |

| 1-Bromo-4-chlorobenzene | B(OiPr)₃ | THF | rt to Reflux | 82 |

| 2-Bromotoluene | B(OMe)₃ | Et₂O | Reflux | 70 |

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed borylation reactions have emerged as a powerful and versatile alternative for the synthesis of arylboronic acids. The most prominent of these is the Miyaura borylation, which typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov This method offers excellent functional group tolerance and is applicable to a wide range of substrates, including those that are incompatible with organolithium or Grignard reagents. nih.gov A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the borylation of even challenging substrates like aryl chlorides. rsc.org Besides palladium, other transition metals like nickel and copper have also been shown to catalyze borylation reactions. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Borylation

| Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1-Iodobenzene | B₂pin₂ | Pd(OAc)₂ | SPhos | KOAc | Dioxane | 95 |

| 1-Bromo-4-cyanobenzene | B₂pin₂ | PdCl₂(dppf) | - | KOAc | Dioxane | 88 |

| 1-Chloro-3-nitrobenzene | B₂pin₂ | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 75 |

Targeted Synthesis of (2-Bromo-6-methoxyphenyl)boronic acid

The synthesis of this compound is most effectively achieved through a halogen-metal exchange reaction followed by borylation, a strategy that takes advantage of the differential reactivity of the bromine atoms in the starting material, 1,3-dibromo-2-methoxybenzene (B1584050). The ortho-lithiation directed by the methoxy (B1213986) group is a key factor in the regioselectivity of this synthesis.

A representative experimental procedure involves the cooling of a solution of 1,3-dibromo-2-methoxybenzene in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether to a low temperature, typically -78°C, under an inert atmosphere. To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The n-butyllithium selectively performs a halogen-metal exchange with the bromine atom at the 2-position, which is activated by the adjacent methoxy group. This results in the formation of the corresponding aryllithium intermediate.

Following the formation of the aryllithium species, a boron electrophile, such as triisopropyl borate, is added to the reaction mixture. The aryllithium attacks the boron atom, forming a boronate complex. The reaction is then allowed to warm to room temperature and is subsequently quenched by the addition of an aqueous acid, such as hydrochloric acid. This acidic workup protonates the boronate complex and hydrolyzes the boronate ester to yield the final product, this compound. The product is then typically isolated by extraction and purified by crystallization or chromatography.

This targeted approach provides a reliable method for the preparation of this compound, a valuable building block for further synthetic transformations.

Precursor Synthesis and Functionalization (e.g., Bromination, Methoxylation)

The synthesis of this compound invariably begins with a suitably substituted aromatic precursor that is then functionalized to install the required bromo and methoxy groups at the correct positions. A common and logical precursor is 1,3-dibromobenzene (B47543) or 2-bromoanisole (B166433).

From 2-Bromoanisole: The most direct precursor is 2-bromoanisole. This compound can be synthesized through the methylation of 2-bromophenol. The key step, however, is the introduction of the boronic acid functionality, which is discussed in the subsequent section.

From Anisole (B1667542): Anisole (methoxybenzene) is an inexpensive starting material. The methoxy group is an activating ortho-, para-director for electrophilic aromatic substitution. youtube.com Direct bromination of anisole typically yields a mixture of o-bromoanisole and p-bromoanisole, with the para isomer often predominating due to reduced steric hindrance. sciencemadness.org Achieving the desired 2-bromo-6-methoxy substitution pattern from anisole requires careful control over the reaction sequence.

From 1,3-Dibromobenzene: Another route involves starting with 1,3-dibromobenzene. One of the bromine atoms can be selectively replaced with a methoxy group through a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions or copper catalysis. A more common approach is to perform a lithium-halogen exchange on one of the bromine atoms, followed by quenching with an electrophile, but this is more relevant to the borylation step.

The functionalization steps, bromination and methoxylation, are fundamental electrophilic and nucleophilic aromatic substitution reactions, respectively. The choice of starting material and the sequence of these reactions are critical for establishing the correct substitution pattern.

Regioselective Control in Aromatic Substitution for Desired Isomers

Achieving the precise 1-bromo-2-boronic acid-6-methoxy arrangement on the phenyl ring is a significant synthetic challenge that hinges on regioselective control. The most powerful and widely used strategy to achieve this specific substitution pattern is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org

In this strategy, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.orguwindsor.ca

The synthesis of this compound via DoM typically starts with 2-bromoanisole. The synthetic sequence is as follows:

Coordination: The methoxy group in 2-bromoanisole acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the alkyllithium reagent. wikipedia.org

Deprotonation: This coordination brings the highly basic alkyl group into close proximity to the C6 proton (ortho to the methoxy group), facilitating its removal and forming a new aryllithium intermediate. This step is highly regioselective, exclusively targeting the position ortho to the DMG. wikipedia.org

Borylation: The resulting aryllithium species is a potent nucleophile. It is then quenched by reaction with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, at low temperatures. nih.govchemicalbook.com

Hydrolysis: The resulting boronate ester is then hydrolyzed with aqueous acid during workup to yield the final this compound. chemicalbook.com

This DoM strategy elegantly solves the problem of regioselectivity, providing a direct route to the desired 1,2,6-trisubstituted isomer, which is difficult to access through classical electrophilic aromatic substitution methods. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound via the lithiation-borylation pathway requires careful optimization of several reaction parameters to maximize yield and ensure high purity. nih.govbris.ac.uk

Key Optimization Parameters for Lithiation-Borylation:

| Parameter | Conditions and Considerations | Impact on Reaction |

| Base | Strong alkyllithium bases like n-BuLi, s-BuLi, or t-BuLi are required. Additives such as TMEDA (tetramethylethylenediamine) can accelerate lithiation by breaking up alkyllithium aggregates and increasing basicity. | Choice of base affects the rate and efficiency of deprotonation. TMEDA can be crucial for less acidic protons. |

| Solvent | Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to solvate the organolithium intermediate and prevent reaction with protic sources. bris.ac.uk | Solvent choice influences the solubility and reactivity of the organolithium species. THF is a stronger Lewis base than Et₂O. |

| Temperature | Lithiation is typically performed at very low temperatures, commonly -78 °C (dry ice/acetone bath), to prevent side reactions such as decomposition of the organolithium intermediate or reaction at other sites. | Strict temperature control is critical for selectivity and to minimize byproduct formation. |

| Boron Reagent | Trialkyl borates, such as B(OMe)₃ or B(Oi-Pr)₃, are common electrophiles. The choice can influence the ease of hydrolysis and purification. B(Oi-Pr)₃ is less prone to forming ate complexes that lead to multiple arylations on the boron center. nih.gov | The nature of the borate ester affects reaction efficiency and the potential for side reactions. |

| Quenching | The addition of the borate ester to the aryllithium must be done carefully at low temperature. A slow addition can prevent localized heating and side reactions. | Proper quenching technique is vital for maximizing the yield of the desired boronate ester. |

| Workup | Acidic aqueous workup is required to hydrolyze the boronate ester to the final boronic acid. The pH must be carefully controlled to ensure complete hydrolysis without causing protodeboronation (loss of the boronic acid group). | The workup procedure directly impacts the final yield and purity of the isolated product. |

By carefully controlling these parameters, chemists can optimize the synthesis for high yields of pure this compound, avoiding common pitfalls such as incomplete reaction, side-product formation, or decomposition.

Advanced Synthetic Approaches to Highly Functionalized Arylboronic Acids

While the DoM approach is robust, modern organic synthesis continuously seeks more efficient, atom-economical, and functional-group-tolerant methods. Several advanced strategies have emerged for the synthesis of highly functionalized arylboronic acids, which are applicable to compounds like this compound.

Transition-Metal-Catalyzed C–H Borylation: One of the most significant advances is the direct borylation of aromatic C–H bonds catalyzed by transition metals, most notably iridium and rhodium. illinois.edursc.org This method allows for the conversion of a C–H bond directly to a C-B bond, bypassing the need for organolithium or Grignard intermediates. illinois.edu The reaction typically employs a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

The regioselectivity of these reactions is often governed by steric factors, favoring borylation at the least hindered position. rsc.org However, by incorporating directing groups into the substrate, chemists can achieve high regioselectivity for the ortho C–H bond. rsc.orgresearchgate.net For a substrate like 1-bromo-3-methoxybenzene, a suitable catalyst system could potentially direct borylation to the C2 position, offering a more direct route that avoids the use of cryogenic temperatures and highly basic organolithiums.

Palladium-Catalyzed Borylation of Aryl Halides: An alternative to the classic lithium-halogen exchange is the palladium-catalyzed coupling of an aryl halide with a diboron reagent like B₂pin₂. nih.govorganic-chemistry.org This reaction, often referred to as the Miyaura borylation, is highly efficient and tolerant of a vast array of functional groups. For instance, a precursor like 2,6-dibromoanisole could potentially be selectively monoborylated using this method, providing the pinacol (B44631) ester of the target boronic acid.

Flow Chemistry for Organolithium Reactions: The use of continuous flow microreactors for generating and using highly reactive intermediates like aryllithiums has gained traction. Flow chemistry allows for precise control over reaction time, temperature, and mixing, which is particularly advantageous for the fast and often exothermic lithiation and borylation reactions. This technology can improve safety, reproducibility, and scalability compared to traditional batch processing.

These advanced methods represent the cutting edge of arylboronic acid synthesis, offering powerful alternatives to traditional techniques and enabling the construction of increasingly complex and functionalized molecules. rsc.org

Reactivity and Transformational Chemistry of 2 Bromo 6 Methoxyphenyl Boronic Acid

Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is the most extensively studied and utilized transformation involving (2-Bromo-6-methoxyphenyl)boronic acid. However, other transition metals such as nickel, rhodium, and copper have also been employed to mediate its reactions, expanding the scope of its synthetic applications.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the case of this compound, this reaction provides a powerful tool for the synthesis of sterically hindered and electronically diverse biaryl compounds.

The presence of both a boronic acid and a bromine atom on the same molecule imparts a degree of complexity and opportunity for selective reactions. The chemoselectivity of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions, particularly the catalyst, base, and solvent system employed. Generally, the boronic acid group is more reactive towards palladium(0) catalysts in the presence of a base than the aryl bromide. This allows for the initial coupling to occur at the boronic acid position, leaving the bromo group intact for subsequent transformations.

This inherent chemoselectivity is crucial for the regioselective synthesis of complex molecules. For instance, a one-pot, two-step process can be envisioned where this compound first undergoes a Suzuki-Miyaura coupling at the boronic acid site with one aryl halide, followed by a second coupling at the bromide position with a different organoboron reagent. This stepwise approach allows for the controlled construction of unsymmetrical biaryls.

A significant application of the chemoselective coupling of this compound is in the synthesis of dibenzo[b,d]oxepine derivatives. In these syntheses, the boronic acid is first coupled with an appropriate aryl partner. The resulting biaryl intermediate, still containing the bromo substituent, can then undergo an intramolecular cyclization, often via another palladium-catalyzed reaction such as a Buchwald-Hartwig amination or an etherification, to form the seven-membered heterocyclic ring system.

This compound has been successfully coupled with a wide range of organic electrophiles, demonstrating its versatility in biaryl synthesis. The choice of electrophile can influence the reaction conditions required for efficient coupling.

Aryl Halides: Aryl bromides and iodides are common coupling partners for this compound due to their high reactivity in palladium-catalyzed reactions. The coupling generally proceeds under standard Suzuki-Miyaura conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water).

The following table provides examples of the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Electrophile | Catalyst | Base | Solvent | Yield (%) |

| 1-Bromo-4-methylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 85 |

| 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |

| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |

Aryl Triflates: Aryl triflates are also effective coupling partners for this compound. Triflates are often more reactive than the corresponding chlorides and can be readily prepared from phenols. The coupling with aryl triflates typically requires similar catalytic systems to those used for aryl halides, although sometimes milder conditions can be employed.

| Electrophile | Catalyst | Base | Solvent | Yield (%) |

| Phenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | CsF | Dioxane | 88 |

| 4-Acetylphenyl triflate | Pd(PPh₃)₄ | K₃PO₄ | THF | 81 |

The structure of this compound, with substituents in both ortho positions relative to the boronic acid, presents significant steric hindrance. The methoxy (B1213986) group at the 2-position and the bromo group at the 6-position can impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the rate of reaction. To overcome this steric hindrance, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands is often necessary. These ligands promote the formation of the active monoligated palladium(0) species, which is less sterically demanding and more reactive in the oxidative addition step of the catalytic cycle.

While palladium catalysis is predominant, nickel-catalyzed cross-coupling reactions of this compound have also been explored. Nickel catalysts offer a cheaper and more earth-abundant alternative to palladium and can sometimes provide complementary reactivity. Nickel(II) precatalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, are commonly used. These reactions can be particularly effective for the coupling of less reactive electrophiles such as aryl chlorides and for reactions requiring different chemoselectivity.

For instance, under certain nickel-catalyzed conditions, it may be possible to selectively activate the C-Br bond in the presence of the boronic acid, or vice versa, depending on the ligand and additives used. Research in this area is ongoing, aiming to expand the synthetic utility of this compound beyond traditional palladium catalysis.

| Electrophile | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | NiCl₂(dme) | PCy₃ | K₃PO₄ | Dioxane | 75 |

| Phenylboronic acid | Ni(acac)₂ | IPr | t-BuONa | Toluene | 68 |

The reactivity of this compound is not limited to palladium and nickel catalysis. Other transition metals have been shown to mediate useful transformations of this and similar arylboronic acids.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to promote 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds (conjugate addition). While specific examples with this compound are less common in the literature, the general methodology suggests its potential for forming carbon-carbon bonds with enones and related acceptors. These reactions often proceed under mild conditions and can be rendered asymmetric with the use of chiral ligands.

Copper-Catalyzed Reactions: Copper-catalyzed reactions of arylboronic acids include Chan-Lam coupling for the formation of C-N, C-O, and C-S bonds, as well as homocoupling reactions. For this compound, a copper-catalyzed Chan-Lam reaction could be employed to introduce an amine, alcohol, or thiol at the boronic acid position. Furthermore, under specific conditions, copper can promote the homocoupling of the boronic acid to form the symmetrical biaryl, although this is often an undesired side reaction in cross-coupling. The development of selective copper-catalyzed cross-coupling reactions with this substrate remains an area of active investigation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Stereoselective Transformations and Chiral Auxiliary Applications

This compound and its derivatives have proven to be valuable substrates in the field of stereoselective synthesis, particularly in the atroposelective construction of axially chiral biaryls. The steric hindrance imposed by the ortho-bromo and ortho-methoxy substituents plays a crucial role in controlling the stereochemical outcome of cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and its application in the synthesis of sterically hindered biaryls has been a subject of intense research. The coupling of ortho-substituted arylboronic acids, such as this compound, with similarly substituted aryl halides can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The selective synthesis of a single atropisomer is a significant challenge in organic synthesis.

Studies have shown that the choice of catalyst, ligands, and reaction conditions can significantly influence the atroposelectivity of Suzuki-Miyaura reactions involving ortho-substituted substrates. For instance, the use of bulky phosphine ligands on a palladium catalyst can create a chiral environment around the metal center, favoring the formation of one atropisomer over the other. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, its structural motifs are present in substrates used for developing atroposelective methodologies. The inherent chirality of the resulting biaryl products after coupling can be influenced by the nature of the ortho-substituents. For example, the reaction of a generic ortho-substituted phenylboronic acid with 3,4,5-tribromo-2,6-dimethylpyridine has been shown to proceed with a degree of atropselectivity, suggesting that the steric and electronic properties of the ortho-substituents on the boronic acid play a directing role in the stereochemical outcome. wikipedia.orgnih.gov

The following table summarizes representative conditions for atroposelective Suzuki-Miyaura couplings, which are conceptually applicable to this compound.

Table 1: Representative Conditions for Atroposelective Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1-Iodo-2-methylnaphthalene | (2-Methoxyphenyl)boronic acid | PdCl2 / (Rp,S)-Phos | Ba(OH)2 | Dioxane/H2O | 74 | 14 |

| 1-Iodo-2-naphthylamine | Phenylboronic acid | Pd(OAc)2 / Chiral Ligand | K3PO4 | Toluene | 61 | 49 |

Intramolecular Cyclization Reactions Involving Boronic Acid Functionality

While the primary utility of the boronic acid functionality in this compound is in cross-coupling reactions, its presence can also influence or be leveraged in subsequent intramolecular cyclization reactions. After the initial Suzuki-Miyaura coupling to form a biaryl structure, the newly formed molecule can be designed to undergo a variety of intramolecular transformations.

A prominent example of such a strategy is the intramolecular Heck reaction. wikipedia.orgchim.itlibretexts.org If the coupling partner of this compound contains an appropriately positioned alkene moiety, the resulting 2'-alkenyl-2-bromo-6-methoxybiphenyl can undergo an intramolecular palladium-catalyzed cyclization. This reaction is a powerful method for constructing polycyclic aromatic compounds and heterocycles. chim.it The regioselectivity and stereoselectivity of the intramolecular Heck reaction can often be controlled by the substrate's geometry and the reaction conditions. chim.it

For instance, a hypothetical reaction sequence could involve the Suzuki-Miyaura coupling of this compound with a vinyl-substituted aryl halide. The resulting biaryl system, containing both a bromo group and a vinyl group in proximity, could then be subjected to intramolecular Heck conditions to forge a new ring.

Table 2: Conceptual Intramolecular Heck Reaction of a Biaryl Derivative

| Starting Biaryl | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 2'-vinyl-2-bromo-6-methoxybiphenyl | Pd(OAc)2 / P(o-tol)3 | K2CO3 | Acetonitrile | Dihydrophenanthrene derivative |

Furthermore, cascade reactions involving an initial intermolecular coupling followed by an intramolecular cyclization are becoming increasingly powerful strategies in organic synthesis. A cascade process could be envisioned where an initial amination of the aryl bromide is followed by an intramolecular Heck reaction to construct nitrogen-containing heterocyclic systems. nih.gov

Further Functional Group Interconversions of the Aryl Bromide Moiety

The aryl bromide moiety in the biaryl products derived from this compound serves as a versatile handle for a wide array of further functional group interconversions. These transformations allow for the late-stage diversification of molecular scaffolds, which is a highly valuable strategy in medicinal chemistry and materials science.

Sonogashira Coupling: The palladium-catalyzed Sonogashira coupling of the aryl bromide with terminal alkynes is a highly efficient method for the formation of carbon-carbon triple bonds. organic-chemistry.orgresearchgate.netmdpi.com This reaction introduces a linear alkyne functionality, which can be a precursor for various other transformations or a key structural element in conjugated materials. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net The aryl bromide can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles to afford the corresponding arylamines. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Cyanation: The introduction of a nitrile group can be achieved through the palladium- or copper-catalyzed cyanation of the aryl bromide. Various cyanide sources, such as potassium cyanide, zinc cyanide, or potassium hexacyanoferrate(II), can be employed. The resulting aryl nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles.

The following table provides a summary of potential functional group interconversions of a generic 2-bromo-6-methoxybiphenyl, a product that could be synthesized from this compound.

Table 3: Potential Functional Group Interconversions of 2-Bromo-6-methoxybiphenyl

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Arylamine |

| Cyanation | Cyanide source, Pd or Cu catalyst | Arylnitrile |

These transformations highlight the synthetic utility of the aryl bromide as a versatile functional group that can be strategically manipulated after the initial construction of the biaryl backbone using this compound.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Methoxyphenyl Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

(2-Bromo-6-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form carbon-carbon bonds. wikipedia.org Understanding the intricate mechanistic details of these reactions is crucial for optimizing reaction conditions and achieving desired product outcomes. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle begins with the active Pd(0) catalyst. wikipedia.org The first step is the oxidative addition of an organohalide to the Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org This step typically requires the presence of a base. The final step is reductive elimination from the Pd(II) complex, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

Detailed Analysis of Oxidative Addition Pathways

Oxidative addition is often the rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of the palladium(0) center into the carbon-halogen bond of the coupling partner. For aryl bromides, such as a reactant coupling with this compound, mechanistic studies have shown that oxidative addition typically occurs to a 12-electron, monoligated palladium complex, represented as PdL (where L is a ligand like a phosphine). chemrxiv.org This is in contrast to the often-depicted pathway involving a 14-electron, bis-ligated PdL2 complex. chemrxiv.org

The reaction can be depicted as: R-X + Pd(0)L_n -> R-Pd(II)(X)L_m + (n-m)L

Studies using 13C kinetic isotope effects (KIEs) have provided evidence that even when a PdL2 complex is used as the catalyst, ligand dissociation to the more reactive PdL1 species often precedes the oxidative addition step. chemrxiv.org However, in the presence of excess ligand, the pathway can shift to involve the PdL2 species, which is generally a slower process. chemrxiv.org The relative reactivity of organohalides in this step follows the general trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Characterization of Transmetalation Steps and Intermediates (e.g., Palladium-Boron Species)

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, has been a subject of extensive mechanistic investigation. For many years, the precise intermediates remained elusive. illinois.edu However, recent studies using low-temperature rapid injection NMR spectroscopy have enabled the direct observation and characterization of key pre-transmetalation intermediates containing a crucial Pd-O-B linkage. illinois.eduacs.org

Two primary pathways for transmetalation are often considered: one involving the reaction of a palladium halide complex with a more nucleophilic boronate species (formed by the reaction of boronic acid with a base), and another involving a palladium hydroxo complex reacting with the neutral boronic acid. nih.gov Evidence suggests that for common phosphine (B1218219) ligands, the pathway involving a palladium hydroxo complex and the boronic acid is kinetically favored. nih.gov

Detailed studies have identified two distinct types of intermediates with the Pd-O-B subunit. illinois.eduacs.org

Tricoordinate (6-B-3) boronic acid complex : This unactivated intermediate tends to dominate the transmetalation pathway when there is an excess of phosphine ligand. illinois.eduacs.org

Tetracoordinate (8-B-4) boronate complex : This activated intermediate is favored when there is a deficiency of ligand. illinois.eduacs.org

The ability to isolate and study these intermediates has provided structure-activity relationships, clarifying how the organic moiety is transferred from boron to palladium, a critical "missing link" in understanding the Suzuki-Miyaura reaction. illinois.eduillinois.edu

| Intermediate Type | Coordination at Boron | Dominant Conditions | Activation State |

| 6-B-3 Complex | Tricoordinate | Excess Ligand | Unactivated |

| 8-B-4 Complex | Tetracoordinate | Deficient Ligand | Activated |

Understanding Reductive Elimination Processes

Reductive elimination is the final, product-forming step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple and are expelled from the metal center, regenerating the palladium(0) catalyst. nih.gov For this step to occur, the two organic fragments must be in a cis orientation on the palladium complex. Kinetic studies have indicated that an empty coordination site on the palladium is necessary prior to reductive elimination, which often requires the dissociation of a ligand. illinois.edu This inverse dependence on phosphine ligand concentration highlights the importance of ligand dynamics throughout the catalytic cycle. illinois.edu The process leads to the formation of the desired C-C bond, yielding the final biaryl product. nih.gov

Role of Ligands and Bases in Reaction Kinetics and Selectivity

Ligands and bases play a pivotal role in the Suzuki-Miyaura reaction, influencing reaction rates, catalyst stability, and selectivity.

Ligands , typically phosphines, are essential for stabilizing the palladium catalyst and modulating its reactivity. The concentration of the ligand can dictate the dominant transmetalation pathway. illinois.eduacs.org An excess of ligand can favor a pathway through a less reactive, tricoordinate boronic acid complex, while a deficiency of ligand can open up a pathway involving a more reactive, tetracoordinate boronate intermediate. illinois.eduacs.org The steric and electronic properties of the ligand also influence the rates of both oxidative addition and reductive elimination.

Bases are crucial for activating the boronic acid. It is widely accepted that the base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate). acs.org This increased nucleophilicity facilitates the transfer of the organic group from boron to palladium during the transmetalation step. acs.org In some proposed mechanisms, the base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide, which then readily reacts with the neutral boronic acid. nih.gov Regardless of the exact pathway, the presence of a base is generally required to overcome the poor transmetalation reactivity of a neutral, tricoordinate boronic acid. acs.org

Steric and Electronic Factors Governing Reactivity and Atropisomerism

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents. The presence of two ortho-substituents (bromo and methoxy) creates considerable steric hindrance around the C-B bond. This steric bulk can influence the rate of transmetalation and can lead to the formation of atropisomers if the resulting biaryl product has a sufficiently high barrier to rotation around the newly formed single bond. nih.govnih.gov

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov In the coupling of ortho-substituted boronic acids, such as this compound, with similarly hindered partners, specific regio- and atropselective outcomes can be observed. nih.govnih.gov

A key electronic factor for this compound is the ortho-methoxy group. Mechanistic studies involving ortho-methoxyphenylboronic acid have suggested that the oxygen atom can participate in an additional chelation effect with the metal center in the transition state. nih.govnih.govresearchgate.net This interaction is not possible with non-chelating ortho-substituents like chlorine. nih.govnih.gov This chelation can stabilize the transition state, influencing the reaction's selectivity and favoring the formation of specific atropisomeric products. beilstein-journals.org The electron-donating nature of the methoxy (B1213986) group also increases the nucleophilicity of the arylboronic acid, which can affect the rate of transmetalation compared to electron-deficient analogues. researchgate.net

| Factor | Influence on Reactions of this compound |

| Steric Hindrance | Affects the rate of transmetalation; crucial for the formation of stable atropisomers. nih.govnih.gov |

| Ortho-Methoxy Group | Can act as a chelating group, stabilizing the transition state and directing selectivity. nih.govnih.govresearchgate.net |

| Electronic Effects | The electron-donating nature of the methoxy group enhances the nucleophilicity of the boronic acid. researchgate.net |

Computational Mechanistic Studies and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and understanding the intricate details of catalytic cycles that are difficult to observe experimentally. illinois.edu These studies provide valuable insights into the structures and energies of reactants, transition states, and intermediates.

For the Suzuki-Miyaura reaction, computational analyses have been used to bolster experimental findings regarding the transmetalation step. illinois.edu For instance, calculations have helped to determine the activation energies for different transmetalation transition states, explaining why certain pathways are kinetically favored over others. Computational models have shown that factors like steric crowding and the electronic nature of substituents can significantly alter the energy barrier for the migration of the aryl group from boron to palladium. illinois.edu By mapping the potential energy surface of the reaction, these studies can predict the most likely reaction pathway and rationalize observed selectivities, including atropisomerism, providing a deeper, quantitative understanding of the reaction mechanism.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used to model the properties of boronic acid derivatives. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for optimizing geometries, predicting vibrational spectra, and analyzing electronic structures of organic molecules. scispace.combhu.ac.inaip.orgresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itresearchgate.net For this compound, this involves finding the most favorable bond lengths, bond angles, and dihedral angles.

The conformation of this molecule is largely determined by the orientation of the methoxy (-OCH₃) and boronic acid [-B(OH)₂] groups relative to the phenyl ring and each other. Steric hindrance between the bulky bromine atom and the adjacent methoxy and boronic acid groups plays a significant role in defining the lowest-energy conformer. The rotation around the C-O, C-B, and B-O bonds is analyzed to locate the global energy minimum. Such calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311G(d,p). mdpi.commdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from a DFT/B3LYP/6-311G(d,p) calculation. Actual values would be determined from a specific computational study.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Lengths | C-Br | 1.89 Å |

| C-O (methoxy) | 1.37 Å | |

| C-B | 1.55 Å | |

| B-O | 1.38 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C-C-Br | 121.5° |

| C-C-O | 118.0° | |

| C-C-B | 122.0° | |

| O-B-O | 118.5° |

Electronic structure analysis provides deep insights into the reactivity and properties of a molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may have significant contributions from the boronic acid moiety and the C-Br antibonding orbital. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netmalayajournal.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. bhu.ac.in It helps identify sites susceptible to electrophilic and nucleophilic attack. For this compound, negative potential (typically colored red) is expected around the oxygen atoms of the methoxy and boronic acid groups, indicating nucleophilic sites. Regions of positive potential (blue) are likely found around the acidic hydrogen atoms of the boronic acid group, representing electrophilic sites. malayajournal.org

Natural Bond Orbitals (NBO): NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. researchgate.net It can quantify the stability arising from electron donation from occupied bonding orbitals to unoccupied antibonding orbitals, such as the interaction between the oxygen lone pairs and the aromatic ring's π* system.

Table 2: Illustrative Electronic Properties for this compound This table shows typical values for electronic properties derived from DFT calculations.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. researchgate.net These theoretical spectra are invaluable for interpreting experimental data. DFT calculations are commonly used to compute the harmonic vibrational frequencies. aip.org

However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement, the calculated frequencies are typically multiplied by an empirical scaling factor. aip.org A detailed analysis, known as Potential Energy Distribution (PED), is used to assign the calculated vibrational modes to specific atomic motions, such as C-H stretching, C=C ring vibrations, or B-O-H bending. aip.org Studies on similar molecules like 3-methoxyphenyl (B12655295) boronic acid have demonstrated excellent correlation between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. aip.org

Table 3: Comparison of Hypothetical Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) (Illustrative Data)

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3450 | 3455 | Boronic acid -OH group |

| C-H stretch (Aromatic) | 3080 | 3082 | Phenyl ring C-H bonds |

| C-H stretch (Methoxy) | 2950 | 2948 | Methyl group C-H bonds |

| C=C stretch (Aromatic) | 1590 | 1592 | Phenyl ring vibration |

| B-O stretch | 1350 | 1348 | Boron-Oxygen bond |

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

This compound is a common reagent in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.org Computational studies can model the entire catalytic cycle of such reactions. A key step is locating the transition state (TS) structure for the rate-determining step, which is often the transmetalation or reductive elimination step. acs.org

By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. This value is critical for understanding reaction kinetics and predicting how changes in substituents or catalysts will affect the reaction rate. Boronic acid transition state inhibitors, for instance, are designed to mimic the tetrahedral transition state of enzymatic reactions, and their binding can be modeled computationally. nih.govresearchgate.net

Most chemical reactions are conducted in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects. One of the most common approaches is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). scispace.com

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of the solvation free energy and its effect on the energies of reactants, products, and transition states. Modeling solvent effects is crucial for obtaining theoretical results that are quantitatively comparable to experimental observations in solution.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Theoretical and computational methods, especially Density Functional Theory (DFT), are pivotal in predicting the reactivity and selectivity of this compound in cross-coupling reactions. rsc.org These studies often focus on the key steps of the catalytic cycle, such as oxidative addition and transmetalation, which are frequently rate- and product-determining. rsc.org

The substitution pattern of this compound, with a methoxy group positioned ortho to the boronic acid and a bromine atom also in an ortho position, introduces significant steric and electronic factors that dictate its reactivity and selectivity. Computational models can calculate the energy barriers for different reaction pathways, thereby predicting the most likely outcome. rsc.org

A notable aspect for ortho-substituted phenylboronic acids is the potential for atropisomerism in the products, where restricted rotation around a new aryl-aryl bond leads to chiral stereoisomers. Research on analogous ortho-methoxyphenylboronic acids in Suzuki-Miyaura reactions with poly-halogenated pyridines has demonstrated that high regio- and atropselectivity can be achieved. beilstein-journals.org Computational studies suggest that this selectivity arises from a stabilizing chelation effect between the oxygen of the methoxy group and the palladium catalyst in the transition state. This interaction is not possible with substituents that cannot act as a coordinating atom, leading to different selectivity outcomes. beilstein-journals.org

DFT calculations help to quantify these effects by modeling the transition state geometries and their corresponding energies. For instance, the Gibbs free energy profile for the oxidative addition step can be computed to determine which halogenated site on a reaction partner is more likely to react, thus predicting regioselectivity. rsc.org The electronic properties of the boronic acid, influenced by the electron-donating methoxy group, are also crucial. Generally, electron-rich boronic acids tend to enhance the rate of transmetalation, a factor that can be analyzed computationally. mdpi.com

| Factor | Influence on this compound | Computational Insight |

|---|---|---|

| Electronic Effects | The ortho-methoxy group is electron-donating, which can increase the nucleophilicity of the aryl group and facilitate the transmetalation step. | DFT calculations can model electron density distribution and predict the impact on transition state energies of the transmetalation step. mdpi.com |

| Steric Hindrance | The bulky ortho-bromo and ortho-methoxy groups can influence the approach of the catalyst and the rotational barrier of the resulting biaryl product. | Modeling of transition states can quantify steric clashes and predict energy barriers for bond rotation, indicating the likelihood of stable atropisomers. beilstein-journals.org |

| Chelation Control | The ortho-methoxy group can coordinate to the palladium center in the transition state, stabilizing it and directing the stereochemical outcome. | Computational analysis reveals lower energy transition states for chelated pathways, explaining the observed high selectivity. beilstein-journals.org |

In Silico Approaches for Ligand-Substrate Interactions in Catalysis

In silico methods are crucial for understanding the dynamic interactions between ligands, substrates like this compound, and the metal catalyst at an atomic level. These approaches model the entire catalytic cycle to identify key intermediates and transition states that are often too transient to be observed experimentally. nih.govacs.org

A central focus of computational studies in Suzuki-Miyaura catalysis is the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The mechanism of this step is highly dependent on the reaction conditions, particularly the role of the base. nih.gov Computational models have been used to evaluate the two primary proposed mechanisms: one where the base activates the palladium complex, and another where the base first interacts with the boronic acid to form a more nucleophilic boronate species. nih.govacs.org For this compound, calculations can predict which pathway is energetically more favorable. The consensus from computational studies, supported by experimental data, strongly suggests that the pathway involving the formation of a tetracoordinate "ate" complex (boronate) is generally lower in energy and thus the predominant mechanism. nih.govacs.org

Molecular dynamics (MD) and DFT are employed to simulate the binding of the boronic acid to the arylpalladium(II) complex. nih.gov These simulations can reveal the precise geometry of the intermediates, including the critical Pd-O-B linkages that precede the carbon-carbon bond formation. acs.org The calculations can also elucidate the role of the ligands attached to the palladium. The choice of ligand (e.g., phosphines) can significantly alter the steric and electronic environment around the metal center, which in turn affects the energy barriers of the catalytic steps. In silico screening of different ligands can help in selecting the optimal catalyst system for a specific transformation involving this compound.

| Interaction/Process | In Silico Approach | Key Insights for this compound |

|---|---|---|

| Boronic Acid Activation | DFT calculations of reaction pathways with and without base activation. | Models show that base-assisted formation of a tetracoordinate boronate anion from the boronic acid provides a lower energy pathway for transmetalation. nih.govacs.org |

| Intermediate Characterization | Geometry optimization and energy calculation of potential intermediates. | Predicts the structure of elusive arylpalladium(II)-boronate complexes, confirming the presence of Pd-O-B linkages prior to aryl transfer. acs.org |

| Ligand Effects | Modeling the catalytic cycle with various phosphine or other ligands on the palladium center. | Allows for the rational selection of ligands that minimize activation barriers and promote efficient and selective coupling. |

| Solvent Effects | Incorporation of solvent models (e.g., PCM) into DFT calculations. | Evaluates how different solvents stabilize or destabilize intermediates and transition states, influencing reaction kinetics. |

Conclusion

(2-Bromo-6-methoxyphenyl)boronic acid stands as a testament to the continued evolution and specialization within the field of boronic acid chemistry. Its unique substitution pattern offers synthetic chemists a valuable tool for the construction of complex and sterically demanding molecules. While its primary utility lies in the powerful Suzuki-Miyaura cross-coupling reaction, its potential applications in medicinal chemistry and materials science are significant. As the demand for novel and sophisticated organic molecules grows, the strategic importance of specialized building blocks like this compound is set to increase, further solidifying the indispensable role of arylboronic acids in modern organic synthesis.

Applications in Advanced Organic Synthesis and Molecular Design

Building Block for Complex Architectures

The strategic placement of reactive sites on (2-Bromo-6-methoxyphenyl)boronic acid makes it an invaluable precursor for the assembly of complex molecular frameworks. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the bromine atom offers a site for subsequent functionalization or participation in other coupling reactions, allowing for a stepwise and controlled construction of elaborate structures.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

While direct, extensive research on the use of this compound for the synthesis of a wide range of Polycyclic Aromatic Hydrocarbons (PAHs) is not broadly documented in the provided search results, its potential as a building block is evident. The principles of Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, allow for the arylation of various substrates. By coupling this compound with appropriate polycyclic aromatic halides or triflates, new, substituted PAHs can be generated. The presence of the methoxy (B1213986) group can influence the electronic properties and solubility of the resulting PAH, while the bromo substituent provides a handle for further annulation or functionalization to extend the polycyclic system.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key starting material for the synthesis of a variety of these vital molecular structures.

Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles is a well-established application. clockss.orgfrontiersin.org For instance, quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry, can be synthesized through multi-step reaction sequences involving this boronic acid derivative. jptcp.comdergipark.org.trias.ac.in The general strategy often involves an initial Suzuki coupling to introduce the 2-bromo-6-methoxyphenyl moiety, followed by intramolecular cyclization reactions to form the heterocyclic ring. clockss.org

Oxygen-Containing Heterocycles: The construction of oxygen-containing heterocycles, such as benzofurans and coumarins, can also be envisioned using this compound. pku.edu.cnorganic-chemistry.orgnih.govnih.govsemanticscholar.org Synthetic strategies might involve coupling with a suitably functionalized partner, followed by an intramolecular cyclization that forms the oxygen-containing ring. The methoxy group can play a role in directing these cyclizations or can be a precursor to a hydroxyl group that participates directly in ring formation.

Sulfur-Containing Heterocycles: Similarly, sulfur-containing heterocycles are accessible through synthetic routes employing this boronic acid. nih.govorganic-chemistry.orgnih.govmdpi.com The synthesis could proceed through the coupling of this compound with a sulfur-containing coupling partner, or by introducing a sulfur-containing functional group onto the aromatic ring prior to a cyclization step.

Incorporation into Scaffolds for Medicinal Chemistry Research

The unique structural features of this compound make it a valuable component in the design and synthesis of molecules for medicinal chemistry research. nih.govmdpi.comresearchgate.netnih.govmdpi.com Boronic acids themselves have gained significant attention due to their ability to act as bioisosteres of carboxylic acids and their unique interactions with biological targets. nih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidine-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antimicrobial effects. bu.edu.egpsu.eduresearchgate.netnih.govnih.govnih.gov this compound can be incorporated into pyrimidine scaffolds through Suzuki coupling reactions with halogenated pyrimidines. This allows for the introduction of the sterically hindered and electronically distinct 2-bromo-6-methoxyphenyl group, which can modulate the pharmacological properties of the resulting pyrimidine derivatives.

Quinoline Derivatives: Quinolines are another class of heterocyclic compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer activities. jptcp.comdergipark.org.trias.ac.innih.govnih.gov The synthesis of novel quinoline derivatives can be achieved by utilizing this compound in multi-component reactions or in stepwise syntheses involving Suzuki coupling followed by cyclization. The resulting substituted quinolines can then be evaluated for their biological activity.

Precursor for Natural Product Synthesis and Analogues

The synthesis of complex natural products and their analogues is a significant challenge in organic chemistry. This compound can serve as a crucial starting material in the total synthesis of certain natural products.

Canthin-6-one (B41653) Alkaloids: Canthin-6-one alkaloids are a class of naturally occurring compounds with a broad spectrum of biological activities, including antitumor and antiviral properties. mdpi.comnih.govacs.orgnih.govresearchgate.net Synthetic routes towards these alkaloids can employ this compound in key bond-forming reactions. For example, a Suzuki coupling reaction can be used to construct the core carbazole (B46965) framework of the canthin-6-one skeleton.

Tryptamines: Tryptamine (B22526) and its derivatives are important neurotransmitters and are found in a variety of natural products with psychoactive and medicinal properties. nih.gov While direct synthesis of simple tryptamines from this compound is not a common route, the boronic acid can be used to synthesize more complex tryptamine-containing structures. For instance, it could be used to build a larger scaffold onto which a tryptamine moiety is subsequently attached or formed.

Stereochemical Control in Synthesis, including Atropisomer Generation

The sterically hindered nature of the 2,6-disubstituted phenyl ring in this compound plays a crucial role in controlling stereochemistry during chemical transformations. The bulky bromine and methoxy groups flanking the site of bond formation can influence the facial selectivity of reactions, leading to the preferential formation of one stereoisomer over another.

A particularly interesting application is in the generation of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The significant steric hindrance provided by the 2-bromo and 6-methoxy substituents can create a high rotational barrier when this moiety is coupled to another sterically demanding group. This restricted rotation can lead to the formation of stable, separable atropisomers, which are of increasing interest in drug discovery and materials science due to their unique three-dimensional structures.

Development of Functional Materials Precursors

The reactivity and structural features of this compound also make it a valuable precursor for the synthesis of functional organic materials.

Polymers: Boronic acid-containing polymers have garnered significant interest for applications in sensors, drug delivery, and self-healing materials. rsc.orgnih.gov this compound can be converted into a polymerizable monomer, for example, by functionalizing the bromo group with a vinyl or acrylate (B77674) moiety. The resulting monomer can then be polymerized to create polymers with the 2-bromo-6-methoxyphenylboronic acid unit incorporated into the polymer backbone or as a pendant group. The boronic acid functionality can then be used for post-polymerization modification or to impart specific properties to the material.

Optoelectronic Materials: Organic materials with tailored electronic and optical properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of novel aromatic and heteroaromatic compounds for these applications often relies on cross-coupling reactions. This compound can be used to introduce the 2-bromo-6-methoxyphenyl unit into conjugated systems. The methoxy group acts as an electron-donating group, which can tune the HOMO-LUMO gap of the resulting material, while the bromine atom provides a site for further extension of the conjugated system. Boron-containing heterocycles, in general, are being explored for their unique photophysical properties. ualberta.caaablocks.commdpi.com

Based on a comprehensive search of available resources, there is currently no specific, detailed research information on the direct application of This compound in the design and synthesis of molecular probes and sensors.

Therefore, the section on "" focusing on the "Design of Molecular Probes and Sensors" cannot be generated with scientifically accurate and verifiable findings solely for this compound as per the strict requirements of the request.

Retrosynthetic Analysis Strategies Utilizing Arylboronic Acids

Strategic Disconnections for Biaryl and Substituted Aryl Systems

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For biaryl and substituted aryl systems, the most powerful disconnection strategy often involves severing the bond between the two aromatic rings, leading back to two aryl precursors. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org

In this context, (2-Bromo-6-methoxyphenyl)boronic acid serves as a versatile building block. When envisioning the synthesis of a biaryl compound containing a 2-bromo-6-methoxyphenyl unit, the key retrosynthetic disconnection is the C-C bond between this unit and the adjacent aryl ring. This leads to two synthons: a this compound derivative and an aryl halide (or triflate).

Table 1: Retrosynthetic Disconnection of a Biaryl System

| Target Molecule | Retrosynthetic Disconnection | Precursors |

|---|

The steric hindrance introduced by the ortho-bromo and methoxy (B1213986) substituents on the boronic acid plays a crucial role in the feasibility and efficiency of the subsequent coupling reaction. While sterically demanding coupling partners can sometimes pose a challenge, modern advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful synthesis of even highly hindered biaryls. organic-chemistry.orgresearchgate.net The presence of the ortho-methoxy group can also influence the reaction through a potential chelating effect with the palladium catalyst, which can affect the regioselectivity of the coupling in more complex systems. beilstein-journals.orgnih.gov

Convergent Synthesis Approaches Incorporating Boronic Acid Intermediates

This convergent approach allows for the rapid assembly of molecular complexity and the late-stage introduction of diversity, which is particularly valuable in medicinal chemistry and materials science.

Multi-Step Synthetic Planning from Simpler Precursors

The ability to synthesize complex building blocks like this compound from simple, readily available starting materials is a critical aspect of multi-step synthetic planning. While a specific documented synthesis for this compound is not prevalent, a plausible route can be devised based on standard methods for preparing arylboronic acids.

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. nih.gov A logical precursor for this compound would be 1,3-dibromo-2-methoxybenzene (B1584050).

The synthetic plan would involve the following key steps:

Selective Lithiation: Treatment of 1,3-dibromo-2-methoxybenzene with a strong base, such as n-butyllithium, at low temperature. The ortho-methoxy group is expected to direct the lithiation to the adjacent position (C2), leading to the formation of 2-bromo-6-lithio-1-methoxybenzene. The bromine at the C1 position is less likely to undergo lithium-halogen exchange under these conditions due to the directing effect of the methoxy group.

Borylation: The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired this compound.

Table 2: Proposed Synthesis of this compound

| Starting Material | Reagents | Intermediate | Product |

|---|

This multi-step plan highlights the importance of understanding the directing effects of substituents in aromatic systems and the careful control of reaction conditions to achieve the desired regioselectivity.

Chemo- and Regioselective Disconnections in Complex Target Molecules

In the retrosynthetic analysis of complex molecules with multiple reactive sites, chemo- and regioselectivity are paramount. The disconnection strategy must anticipate and leverage the differential reactivity of functional groups to ensure a successful forward synthesis. This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling: the boronic acid and the bromine atom. This duality allows for selective and sequential bond formations.

The Suzuki-Miyaura coupling of the boronic acid moiety is generally faster and occurs under milder conditions than the coupling of the aryl bromide. This difference in reactivity can be exploited in the synthesis of complex, unsymmetrical biaryl or polyaryl systems.

Consider a hypothetical complex target molecule containing a central aryl ring connected to both a 2-bromo-6-methoxyphenyl group and another aryl group. The retrosynthetic analysis would involve two sequential disconnections, both relying on the Suzuki-Miyaura reaction.

First Disconnection: The less reactive C(aryl)-Br bond is disconnected first, leading to a biaryl intermediate containing a boronic acid and a bromine atom.

Second Disconnection: The more reactive C(aryl)-B(OH)₂ bond is then disconnected, leading to this compound and a dihaloaryl precursor.

The forward synthesis would then proceed by first coupling the dihaloaryl with this compound, selectively reacting at the more reactive halide position of the dihaloaryl. The remaining halide on the newly formed biaryl could then be coupled with a second boronic acid to complete the synthesis of the target molecule.

Furthermore, the ortho-methoxy group in this compound can play a significant role in directing the regioselectivity of coupling reactions. In cases where the coupling partner has multiple reactive sites, the methoxy group can act as a coordinating ligand for the palladium catalyst, influencing the site of oxidative addition and subsequent bond formation. beilstein-journals.orgnih.gov This directing effect is a powerful tool for achieving high regioselectivity in the synthesis of complex, sterically hindered molecules. beilstein-journals.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of arylboronic acids, including (2-Bromo-6-methoxyphenyl)boronic acid, and their subsequent use in cross-coupling reactions are undergoing a green transformation. Research is focused on minimizing environmental impact by replacing hazardous reagents and solvents.

Key areas of development include:

Aqueous-Phase Synthesis and Coupling: The use of water as a solvent is a primary goal in green chemistry. researchgate.net Palladium-catalyzed borylation and Suzuki coupling reactions in aqueous media are being developed, often employing specially designed water-soluble ligands or micellar conditions to facilitate the reaction between organic substrates and aqueous phases. organic-chemistry.orgrose-hulman.edu For instance, Pd complexes with water-soluble alkylphosphines have shown high activity for coupling aryl bromides in aqueous solvents under mild conditions. organic-chemistry.orgrose-hulman.edu

Metal-Free and Biocatalytic Approaches: To reduce reliance on heavy metals, metal-free synthesis routes are being explored. The conversion of arylamines to arylboronic acids can be achieved using radical initiators or visible-light photoredox catalysis, avoiding the need for transition metal catalysts. orgsyn.org Additionally, hydroxylation of arylboronic acids using sodium sulfite (B76179) and oxygen in water represents a green alternative for producing phenols from boronic acid precursors. researchgate.net

Photocatalysis: Visible-light-mediated photocatalysis offers an energy-efficient and sustainable approach. Heterogeneous photocatalysts, such as copper-doped graphitic carbon nitride (Cu@g-C₃N₄), have been used for the hydroxylation of arylboronic acids in water using air as the oxidant at room temperature, demonstrating a recyclable and eco-friendly system. acs.org

| Green Methodology | Key Features | Relevant Compounds |

| Aqueous Phase Coupling | Reduces use of volatile organic solvents; simplifies catalyst recovery. organic-chemistry.org | Water-soluble alkylphosphines |

| Metal-Free Borylation | Avoids heavy metal contamination; can utilize arylamines as precursors. orgsyn.org | Dibenzoyl peroxide, Eosin Y |

| Photocatalytic Hydroxylation | Uses visible light and air as green oxidants; catalyst is recyclable. acs.org | Copper-doped g-C₃N₄ |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The steric hindrance in this compound, with substituents at both ortho positions, presents a significant challenge in cross-coupling reactions. Overcoming this requires the development of highly active and selective catalytic systems.

Current research focuses on: